N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-6-7-17(12-16(15)2)22(30)25-19-8-10-28(11-9-19)23(31)21-14-29(27-26-21)20-5-3-4-18(24)13-20/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMJNHPUWLWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds for Comparison:
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide (Compound A) .
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide (Compound B) [hypothetical analogue].
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound C) [simplified core].
Table 1: Substituent and Property Comparison
<sup>*</sup>LogP calculated using fragment-based methods.
<sup>†</sup>Solubility estimates based on substituent polarity.
Key Findings
Substituent Impact on Lipophilicity :
- The 3-chlorophenyl group in the target compound increases LogP (3.8) compared to the simpler Compound C (LogP 2.1), enhancing membrane permeability but reducing aqueous solubility.
- Compound A’s 4-nitrophenyl group further elevates LogP (4.2), likely contributing to its poor aqueous solubility (~5 µg/mL in DMSO) .
Bioactivity Trends: Electron-Withdrawing Groups: The 4-nitrophenyl substituent in Compound A enhances antimicrobial activity (MIC 8 µg/mL) due to increased electrophilicity, whereas the 3-chlorophenyl group in the target compound may favor kinase inhibition via hydrophobic pocket interactions.
Crystallographic Insights :
- Structural refinement using SHELXL and visualization via ORTEP (as applied to similar triazoles ) would reveal anisotropic displacement parameters for the triazole and benzamide groups, highlighting steric effects from the 3-chlorophenyl and dimethyl substituents.
Q & A
Q. What synthetic strategies are recommended for constructing the triazole-piperidine-benzamide scaffold?
The synthesis typically involves a multi-step approach:
- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, ensuring regioselectivity for the 1,4-disubstituted product .
- Piperidine Coupling : Employ carbodiimide-based coupling agents (e.g., HBTU, EDCI) to conjugate the triazole-carbonyl group to the piperidine nitrogen .
- Benzamide Installation : React the piperidine intermediate with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions . Key Optimization: Monitor reaction progress via TLC/HPLC and purify intermediates via silica chromatography or recrystallization.
Q. How should researchers characterize the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the triazole ring, piperidine substitution, and benzamide connectivity (e.g., 8.1–8.3 ppm for triazole protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for : 474.1) .
- Purity Analysis : Validate >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Test against kinase targets (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
- Solubility/Permeability : Use shake-flask methods (pH 7.4 buffer) and Caco-2 monolayers for early ADME profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Structural-Activity Relationship (SAR) Analysis : Compare activity of derivatives with variations in the chlorophenyl group (e.g., 3-Cl vs. 4-Cl substitution) or benzamide methyl groups .
- Computational Docking : Perform molecular dynamics simulations to assess binding mode differences in kinase active sites (e.g., using AutoDock Vina) .
- Statistical Validation : Apply ANOVA or Mann-Whitney U tests to determine significance of observed discrepancies in replicate assays .
Q. What methodologies optimize reaction yields for scale-up synthesis?
- Solvent Screening : Replace DMF with THF or acetonitrile to reduce side reactions during coupling steps .
- Catalyst Tuning : Test alternative catalysts (e.g., Zn(OTf)) for triazole cycloaddition to improve regioselectivity .
- Table : Example reaction optimization for triazole formation:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 60 | 65 |
| Zn(OTf)₂ | THF | 80 | 82 |
Q. How should SAR studies be designed to identify critical pharmacophores?
- Fragment Replacement : Synthesize analogs with:
- Piperidine replaced by morpholine or azetidine.
- Benzamide substituted with nitro or methoxy groups .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
- PK Profiling : Administer compound (IV/PO) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis to calculate , , and bioavailability .
- Xenograft Models : Evaluate antitumor efficacy in BALB/c nude mice implanted with HCT-116 colorectal tumors; measure tumor volume reduction vs. controls .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) to determine maximum tolerated dose (MTD) .
Contradictory Data Resolution Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
